molecular formula C16H16BrN3O2 B3857971 5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B3857971
M. Wt: 362.22 g/mol
InChI Key: DTWMRSHMROVZEI-VCHYOVAHSA-N
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Description

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a hydroxybenzohydrazide moiety. Its molecular formula is C15H15BrN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.

    5-bromo-2-hydroxybenzohydrazide: Another precursor used in the synthesis.

    N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide: A similar compound without the bromine atom.

Uniqueness

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the dimethylamino group and the hydroxybenzohydrazide moiety also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-20(2)13-6-3-11(4-7-13)10-18-19-16(22)14-9-12(17)5-8-15(14)21/h3-10,21H,1-2H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWMRSHMROVZEI-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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